molecular formula C7H5ClN2O B1378874 6-Chloro-5-hydroxy-1H-indazole CAS No. 1403766-67-5

6-Chloro-5-hydroxy-1H-indazole

Cat. No. B1378874
CAS RN: 1403766-67-5
M. Wt: 168.58 g/mol
InChI Key: AQGIELYLXHLYPI-UHFFFAOYSA-N
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Description

“6-Chloro-5-hydroxy-1H-indazole” is a chemical compound with the CAS Number: 1403766-67-5 . It has a molecular weight of 168.58 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of indazoles, including “this compound”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

Indazoles can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 168.58 .

Scientific Research Applications

Protective Electrode Additives

5-Hydroxy-1H-indazole (HI) has been researched as a film-forming additive for high-voltage positive electrodes in lithium-ion batteries. It generates a protective film through oxidative decomposition before the carbonate electrolyte does, resulting in improved cycling performance of batteries with over-lithiated layered oxide (OLO) positive electrodes (Kang et al., 2014).

Biological Activity Exploration

Compounds containing indazole, such as 4-Furyl-6-hydroxy-6-methyl-1,2,4,5,6,7hexahydro-3H-indazole-3-one, have been synthesized for investigating their biological activities. These compounds are derived through specific reactions involving esterification, hydrazine hydrate addition, and recrystallization, showcasing indazole derivatives' potential in various biological applications (Usova et al., 2000).

Neuroprotective Effects in Parkinson's Disease

6-Hydroxy-1H-indazole has demonstrated neuroprotective effects on dopaminergic neurons in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP). This compound reduces the loss of dopaminergic neurons, increases dopamine concentration, and alleviates behavioral damage, suggesting its potential as a drug candidate for Parkinson's disease (Xiao-feng et al., 2016).

Synthesis of Indazole Derivatives

Research has focused on synthesizing 2-azetidinone derivatives of 6-nitro-1H-indazole due to their antibacterial, antifungal, antitubercular, and anti-inflammatory activities. These derivatives offer a glimpse into the versatility of indazole-based compounds in developing new therapeutic agents (Samadhiya et al., 2012).

Antagonists for Inflammatory Pain

The discovery of 5-(2-(trifluoromethyl)phenyl)indazoles as transient receptor potential A1 (TRPA1) antagonists highlights the use of indazole derivatives in addressing inflammatory pain. These compounds, identified through high throughput screening and optimized for in vitro activity, have shown efficacy in rodent models of inflammatory pain, showcasing the therapeutic potential of indazole compounds in pain management (Rooney et al., 2014).

Safety and Hazards

The safety information for “6-Chloro-5-hydroxy-1H-indazole” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Future Directions

Indazole-containing derivatives, including “6-Chloro-5-hydroxy-1H-indazole”, have a wide variety of medicinal applications . They have gained considerable attention in the field of medicinal chemistry . Therefore, the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

6-chloro-1H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-2-6-4(1-7(5)11)3-9-10-6/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGIELYLXHLYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313326
Record name 6-Chloro-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1403766-67-5
Record name 6-Chloro-1H-indazol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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